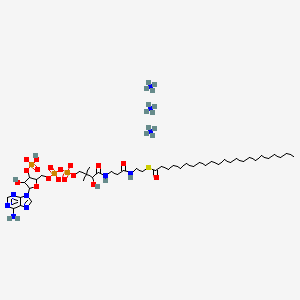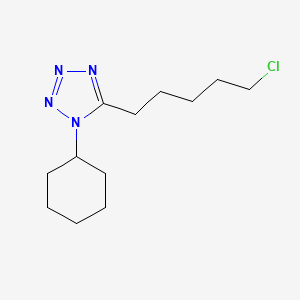![molecular formula C12H19BN2O2 B12085230 Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]- CAS No. 2225176-39-4](/img/structure/B12085230.png)
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. This particular compound features a pyridine ring substituted with an ethyl group and a piperidine ring. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.
Industrial Production Methods
Industrial production of boronic acid derivatives often involves large-scale borylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases such as potassium carbonate, and halide substrates.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, has several scientific research applications:
Wirkmechanismus
The mechanism of action of boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions. The boronic acid group acts as a mild electrophile, facilitating the transfer of its organic substituent to a palladium catalyst, which then forms a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of the pyridine and piperidine rings.
Methylboronic acid: Contains a methyl group as the organic substituent.
Benzylboronic acid: Features a benzyl group as the organic substituent.
Uniqueness
Boronic acid, B-[2-ethyl-6-(4-piperidinyl)-4-pyridinyl]-, is unique due to its complex structure, which includes both a pyridine ring and a piperidine ring.
Eigenschaften
CAS-Nummer |
2225176-39-4 |
|---|---|
Molekularformel |
C12H19BN2O2 |
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
(2-ethyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C12H19BN2O2/c1-2-11-7-10(13(16)17)8-12(15-11)9-3-5-14-6-4-9/h7-9,14,16-17H,2-6H2,1H3 |
InChI-Schlüssel |
OONDKNBJGYCMAF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)

![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085207.png)

![6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12085214.png)
![[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12085219.png)
![(2R)-2-Amino-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B12085223.png)

